molecular formula C14H23NO5 B3254566 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate CAS No. 2406218-77-5

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Cat. No.: B3254566
CAS No.: 2406218-77-5
M. Wt: 285.34
InChI Key: UUIAWYLQFAYJMO-FGWVZKOKSA-N
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Description

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate is a bicyclic organic compound featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core with two ester functional groups: a tert-butyl ester at position 9 and a methyl ester at position 6. Its stereochemistry is defined as (1R,5S), which is critical for its biological and chemical interactions. The compound has multiple CAS numbers, including 2287345-91-7 and 1363382-37-9, and is supplied by at least three manufacturers, as noted in supplier listings .

Structurally, the bicyclo[3.3.1]nonane system introduces rigidity, while the tert-butyl and methyl esters modulate solubility and steric bulk. This compound is often utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and kinase modulators due to its chiral centers and functional group versatility .

Properties

IUPAC Name

9-O-tert-butyl 7-O-methyl (1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIAWYLQFAYJMO-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate is a bicyclic compound with potential biological activities. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 9-(tert-butyl) 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate, with a molecular formula of C14H23NO5C_{14}H_{23}NO_5 and a molecular weight of 285.34 g/mol. The structure features a bicyclic framework that contributes to its biological properties.

PropertyValue
IUPAC Name9-(tert-butyl) 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Molecular FormulaC14H23NO5C_{14}H_{23}NO_5
Molecular Weight285.34 g/mol
Purity97%

Biological Activity

Research indicates that compounds within the bicyclo[3.3.1]nonane family exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

A study explored the antimicrobial potential of similar bicyclic compounds, revealing that certain derivatives showed significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Properties

The anticancer activity of bicyclo[3.3.1]nonanes has been highlighted in several studies. These compounds may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of signaling cascades related to cell survival.

Case Study:
In a recent study published in Nature, researchers synthesized derivatives of bicyclo[3.3.1]nonanes and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the bicyclic structure enhanced the potency against breast and colon cancer cells, suggesting a promising avenue for drug development .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It might act as an agonist or antagonist at specific receptors, influencing cellular signaling.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Purity Key Suppliers
9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate C₁₃H₂₁NO₅ 271.31 2287345-91-7 tert-butyl (C9), methyl (C7) 95% Combi-Blocks, Fluorochem
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(tert-butyl) ester C₁₃H₂₁NO₅ 271.31 1233323-61-9 tert-butyl (C9), free acid (C7) 97% CymitQuimica, Indagoo
9-(tert-Butyl) 3-methyl 7-oxo-...nonane-3,9-dicarboxylate C₁₆H₂₅NO₅ 311.38 1419101-15-7 tert-butyl (C9), ethyl (C3), ketone (C7) 97% Labsolu
tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate C₁₂H₂₁NO₄ 243.30 1147557-68-3 tert-butyl (C7), hydroxyl (C9) N/A Custom synthesis suppliers

Key Observations:

The ketone-containing analogue (1419101-15-7) introduces a 7-oxo group, altering electronic properties and reactivity .

Stereochemical Variations :

  • Compounds like 2940960-54-1 (O9-tert-butyl O2-methyl) reposition the ester groups, affecting chiral recognition in enzyme binding .

Functional Group Impact :

  • Hydroxyl-substituted derivatives (e.g., 1147557-68-3) exhibit increased polarity, impacting solubility and metabolic stability .

Physicochemical Properties

Table 2: Property Comparison

Compound (CAS) Melting Point (°C) Boiling Point (°C) Solubility Stability
2287345-91-7 Not reported Not reported Soluble in THF, DCM Stable at room temp
1233323-61-9 Not reported Not reported Poor in water Hygroscopic
1419101-15-7 Not reported Not reported Soluble in DMSO Sensitive to moisture
1147557-68-3 Not reported Not reported Moderate in MeOH Light-sensitive
  • Solubility Trends : Methyl and tert-butyl esters (2287345-91-7) improve lipid solubility compared to carboxylic acid derivatives (1233323-61-9), which are more polar .
  • Stability : Tert-butyl esters generally enhance hydrolytic stability, whereas free acids (1233323-61-9) may require protection during synthesis .

Commercial Availability and Pricing

  • 2287345-91-7 : Priced at ~$2,366.42 per 100 mg (LabSolu), reflecting its high purity (97%) and demand in medicinal chemistry .
  • 1233323-61-9 : Available at €559.00 per 100 mg (CymitQuimica), with discounts for bulk orders .

Q & A

Q. What are the critical steps in synthesizing 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including:

  • Protection/deprotection strategies : Use of tert-butyl and methyl carboxylate groups to control reactivity during bicyclic framework formation .
  • Stereochemical control : The (1R,5S) configuration requires chiral catalysts or resolution techniques to ensure enantiomeric purity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended. Monitor purity via HPLC or NMR, targeting ≥95% purity by integrating peak areas .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups .
  • Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust formation via solvent-wet handling .
  • Stability : Monitor degradation via TLC or LC-MS monthly; instability may arise from moisture or acidic/basic conditions .

Q. What spectroscopic methods are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm bicyclic framework and ester group positions. Key signals include tert-butyl protons (δ ~1.2 ppm) and methyl ester (δ ~3.7 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 328.2) .
  • X-ray crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How does the stereochemistry (1R,5S) influence the compound’s reactivity and biological interactions?

  • Reactivity : The 1R,5S configuration imposes spatial constraints on nucleophilic attack at the ester groups, affecting hydrolysis rates and derivatization pathways .
  • Biological activity : Molecular docking studies suggest the bicyclic framework mimics transition states in enzyme inhibition (e.g., proteases), with stereochemistry dictating binding affinity .
  • Experimental validation : Compare activity of enantiomers using in vitro assays (e.g., IC₅₀ measurements) .

Q. What computational approaches can predict the compound’s behavior in novel reaction systems?

  • Reaction path modeling : Use density functional theory (DFT) to simulate intermediates in ester hydrolysis or cross-coupling reactions .
  • Solvent effects : Molecular dynamics (MD) simulations to assess solubility and aggregation tendencies in polar vs. nonpolar solvents .
  • Software tools : Gaussian or ORCA for quantum calculations; VMD for visualization .

Q. How do structural analogs of this compound differ in pharmacological potential?

Key analogs and their distinctions:

CompoundStructural VariationPharmacological Impact
9-tert-butyl 3-methyl 2-oxo derivativeOxo group at C2Reduced ester stability but enhanced kinase inhibition
9-tert-butyl 7-oxo derivativeOxo at C7Increased polarity, lower blood-brain barrier penetration
Ether-linked analogs (e.g., 3-oxa derivative)Ether instead of esterAltered metabolic clearance rates

Methodology : Perform comparative SAR studies using radioligand binding assays or ADMET profiling .

Q. What strategies mitigate side reactions during derivatization of the azabicyclo core?

  • Temperature control : Maintain reactions below 0°C during nucleophilic substitutions to avoid ring-opening .
  • Protecting groups : Use Boc (tert-butoxycarbonyl) for amine protection in multi-step syntheses .
  • Catalyst screening : Test Pd/Cu catalysts for cross-couplings to minimize byproducts .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60–85%)?

  • Variable factors : Yield depends on solvent purity (anhydrous vs. technical grade) and reaction scale (micro vs. bulk) .
  • Resolution : Replicate literature conditions precisely, and optimize via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

Q. Why do toxicity and ecological data remain unavailable, and how can risks be managed?

  • Gap analysis : Limited regulatory testing due to compound’s niche research use .
  • Risk mitigation : Apply ALARA (As Low As Reasonably Achievable) principles in lab exposure and dispose of waste via licensed chemical destruction facilities .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Boiling point219.4°CDifferential scanning calorimetry (DSC)
Density0.915 g/cm³Pycnometry
Molecular weight328.4 g/molHRMS

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersApplication
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/minPurity assessment
FT-IR1700–1750 cm⁻¹ (ester C=O stretch)Functional group ID

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Reactant of Route 2
Reactant of Route 2
9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

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